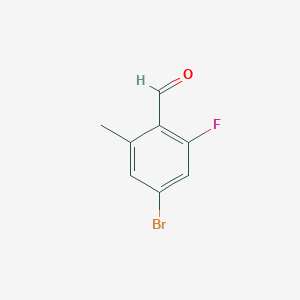

4-Bromo-2-fluoro-6-methylbenzaldehyde

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPMRUIEAOUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating a Critical Quality Attribute: A Technical Guide to the Melting Point Determination of 4-Bromo-2-fluoro-6-methylbenzaldehyde

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

Introduction: The Significance of a Sharp Melting Point in Medicinal Chemistry

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. Among the most fundamental of these is the determination of the melting point. For a crystalline organic compound, the melting point is not merely a physical constant; it is a sentinel of its purity. A pure, crystalline solid will typically exhibit a sharp, well-defined melting point, with a narrow range of 1-2°C.[1] Conversely, the presence of impurities introduces defects into the crystal lattice, disrupting the intermolecular forces and resulting in a depression of the melting point and a broadening of the melting range.[1][2][3]

This phenomenon, known as melting point depression, is a powerful tool for the medicinal chemist.[4] It provides a rapid and cost-effective preliminary assessment of a newly synthesized compound's purity. For a molecule like 4-Bromo-2-fluoro-6-methylbenzaldehyde, which may serve as a key intermediate in the synthesis of more complex pharmacologically active molecules, ensuring its purity at every step is critical to the success of the overall synthetic route and the reliability of subsequent biological assays.

This guide, therefore, aims to equip the researcher with the necessary knowledge and a robust experimental framework to confidently determine the melting point of 4-Bromo-2-fluoro-6-methylbenzaldehyde, thereby ensuring the integrity of their research and development endeavors.

Contextual Data: Melting Points of Related Isomers

While a specific experimental melting point for 4-Bromo-2-fluoro-6-methylbenzaldehyde is not documented in readily accessible databases, the melting points of several structurally related isomers have been reported. This data provides a valuable comparative context for the anticipated melting point of the target compound.

| Compound Name | CAS Number | Melting Point (°C) |

| 4-Bromo-5-fluoro-2-methylbenzaldehyde | 861928-26-9 | 68-70 |

| 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 | 76-81 |

| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | 58-62[4] |

| 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | 61.5 |

| 2-Bromo-6-fluoro-4-methylbenzaldehyde | 1370025-54-9 | Not available |

This table summarizes the reported melting points of isomers structurally related to 4-Bromo-2-fluoro-6-methylbenzaldehyde. This information is provided for comparative purposes.

The variation in melting points among these isomers, despite their identical molecular formula (C₈H₆BrFO), underscores the profound impact of substituent placement on the crystalline structure and, consequently, the intermolecular forces that must be overcome during the melting process.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the capillary method for determining the melting point of 4-Bromo-2-fluoro-6-methylbenzaldehyde. This method is widely adopted due to its accuracy and the small sample size required.[5]

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

4-Bromo-2-fluoro-6-methylbenzaldehyde (sample to be analyzed)

-

Thermometer (calibrated) or digital temperature probe

Sample Preparation: The Foundation of Accurate Measurement

Proper sample preparation is a critical, yet often overlooked, step in obtaining an accurate melting point. The primary objective is to create a finely powdered, dry, and densely packed sample within the capillary tube to ensure uniform heat transfer.[6][7]

Step-by-Step Procedure:

-

Drying the Sample: Ensure the sample of 4-Bromo-2-fluoro-6-methylbenzaldehyde is completely dry. The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting range.[8] If necessary, dry the sample under vacuum.

-

Pulverization: Place a small amount of the dry sample on a clean, dry watch glass. Using a clean, dry mortar and pestle or the flat end of a spatula, gently grind the crystals into a fine powder.[6] This eliminates air pockets and ensures uniform packing.[6]

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube so the sealed end is facing down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[6][9]

-

To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing or a cut PVC pipe) onto the benchtop. The bouncing action will compact the sample.[8]

-

Repeat this process until the sample column is approximately 2-3 mm high.[10][11] An excessive amount of sample can lead to a broadened melting range due to uneven heating.[12]

-

Caption: Logic for Interpreting Melting Point Data.

Conclusion: A Commitment to Analytical Rigor

While the definitive melting point of 4-Bromo-2-fluoro-6-methylbenzaldehyde remains to be formally documented, this guide provides the necessary framework for its unambiguous experimental determination. By adhering to the principles of meticulous sample preparation, controlled heating, and careful observation, researchers can generate reliable and reproducible data. This commitment to analytical rigor is fundamental to ensuring the quality of intermediates in drug discovery and ultimately contributes to the integrity and success of the overall research and development process. The melting point, a seemingly simple physical constant, thus serves as a powerful and indispensable tool in the hands of the discerning scientist.

References

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Portland State University. Purity and Identification of Solids Using Melting Points. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023-11-29). [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

University of Calgary. Melting Point and Thermometer Calibration. [Link]

-

MIT OpenCourseWare. MIT Digital Lab Techniques Manual: Melting Point. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021-06-20). [Link]

-

Drawell. How to Determine the Melting Point of Bromide Samples. (2024-09-10). [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

-

University of Massachusetts Boston. Melting Point Determination. [Link]

-

Mettler Toledo. What is Melting Point? [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

University of Alberta. Melting point determination. [Link]

-

ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

-

YouTube. Melting point testing as per USP 741. (2021-06-12). [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

-

Cerritos College. Organic Chemistry 211 Laboratory Melting Point Measurement. [Link]

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. Melting Point Determination [cs.gordon.edu]

- 3. mt.com [mt.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. thinksrs.com [thinksrs.com]

- 11. ursinus.edu [ursinus.edu]

- 12. cerritos.edu [cerritos.edu]

4-Bromo-2-fluoro-6-methylbenzaldehyde safety data sheet (SDS) download

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

4-Bromo-2-fluoro-6-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The interplay of these functional groups dictates its reactivity and, consequently, its toxicological profile.

Predicted Physicochemical Data:

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₈H₆BrFO | [Calculated] |

| Molecular Weight | 217.04 g/mol | [Calculated] |

| Appearance | Pale-yellow to yellow-brown solid | [Analogy to 2-Bromo-6-fluoro-4-methylbenzaldehyde] |

| Melting Point | 68-70 °C | [Analogy to 4-Bromo-5-fluoro-2-methylbenzaldehyde][2][3] |

| Boiling Point | ~260 °C at 760 mmHg | [Analogy to 4-Bromo-5-fluoro-2-methylbenzaldehyde][2] |

| Solubility | Insoluble in water, soluble in organic solvents | [General property of substituted benzaldehydes] |

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of closely related analogs, 4-Bromo-2-fluoro-6-methylbenzaldehyde is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[4][5]

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Hazard Pictograms:

Caption: GHS07: Exclamation Mark for irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[5]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Section 3: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following measures are based on established protocols for irritant and moderately toxic chemicals.

-

Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Section 4: Handling and Storage

Safe Handling Protocol

The key to safely handling 4-Bromo-2-fluoro-6-methylbenzaldehyde is to minimize exposure through engineering controls, personal protective equipment, and good laboratory practices.

Step-by-Step Handling Procedure:

-

Risk Assessment: Before commencing any work, perform a comprehensive risk assessment for the specific procedure.

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and, if handling larger quantities, a chemical-resistant apron.

-

-

Dispensing:

-

When weighing the solid, do so in a fume hood to avoid inhalation of dust particles.

-

Use a spatula for transferring the solid. Avoid creating dust.

-

-

Dissolution:

-

Add the solid to the solvent slowly.

-

If heating is required, use a controlled heating mantle and ensure the setup is in a fume hood.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin after handling.

-

Clean the work area and decontaminate any spills promptly.

-

Caption: A typical workflow for the safe handling of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Store in a tightly closed, original container.[5]

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[4] The aldehyde functional group can be sensitive to air oxidation.

Section 5: Exposure Controls and Personal Protection

Engineering Controls

-

Primary: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

Secondary: Eyewash stations and safety showers should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield | Protects against splashes and dust.[8] |

| Hand | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[4] |

| Respiratory | Not typically required with adequate engineering controls. For large spills or in the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. | Protects against inhalation of dust and vapors. |

| Body | Laboratory coat, closed-toe shoes | Prevents incidental skin contact. |

Section 6: Stability and Reactivity

-

Reactivity: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. It can also undergo various condensation and addition reactions. The aromatic ring can participate in nucleophilic aromatic substitution, influenced by the electron-withdrawing effects of the bromo and fluoro substituents.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

-

Conditions to Avoid: Exposure to air, moisture, excessive heat, and incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[4]

Section 7: Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of 4-Bromo-2-fluoro-6-methylbenzaldehyde have not been fully investigated.[4] Based on analogs, it is expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[4]

-

Ecological Information: The environmental impact of this compound has not been fully determined. It is crucial to prevent its release into the environment.[4] Do not empty into drains.[4]

References

-

4-bromo-2-fluoro-6-methylbenzaldehyde - CAS:1805421-14-0 - 湖州珼泰玵生物科技有限公司. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-fluoro-4-methylbenzaldehyde (C8H6BrFO). Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 861928-26-9 Cas No. | 4-Bromo-5-fluoro-2-methylbenzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Strategic Sourcing & Technical Guide: 4-Bromo-2-fluoro-6-methylbenzaldehyde

The following technical guide details the commercial landscape, synthetic accessibility, and application logic for 4-Bromo-2-fluoro-6-methylbenzaldehyde , a specialized halogenated building block used in high-value medicinal chemistry campaigns.

Part 1: Executive Technical Summary

4-Bromo-2-fluoro-6-methylbenzaldehyde is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.[1] Its value lies in its orthogonal reactivity :

-

Aldehyde (C1): Handle for reductive amination, olefination, or heterocycle formation.

-

Bromine (C4): Site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

Fluorine (C2) & Methyl (C6): Provide steric and electronic modulation, often used to lock conformations in drug candidates (atropisomerism control) or block metabolic hot-spots.

Chemical Identity

| Property | Specification |

| CAS Number | 1805421-14-0 (Aldehyde); 1242156-51-9 (Acid Precursor) |

| IUPAC Name | 4-Bromo-2-fluoro-6-methylbenzaldehyde |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen); Air-sensitive |

Part 2: Commercial Landscape & Price Analysis[1]

This compound is classified as a Tier 3 Fine Chemical (non-commodity, batch-produced). It is rarely in stock for immediate bulk shipment and is typically synthesized on demand or held in milligram libraries.

Supplier Ecosystem

The supply chain is dominated by specialized "Building Block" vendors rather than general catalog houses.

| Supplier Category | Representative Vendors | Availability Profile | Estimated Lead Time |

| Primary Manufacturers | BLD Pharm, Ambeed, Enamine, Combi-Blocks | In Stock (mg to g scale) | 1–5 Days |

| Custom Synthesis | Wuxi AppTec, Pharmablock, Betachem | Bulk (>100g) | 4–8 Weeks |

| Aggregators | Sigma-Aldrich (MilliporeSigma), Fisher | Third-party sourcing | 2–3 Weeks |

Price Benchmarking (Q1 2026 Estimates)

Prices fluctuate based on batch availability and purity requirements.

| Pack Size | Price Range (USD) | Cost Per Gram | Notes |

| 1 g | $85 – $150 | High | R&D Screening scale |

| 5 g | $300 – $450 | Medium | Optimization scale |

| 25 g | $1,100 – $1,400 | Lower | Pilot scale |

| 100 g+ | Inquire | Negotiable | Custom batch production |

Procurement Insight: Due to the steric hindrance around the aldehyde (flanked by F and Me), this compound is prone to oxidation if not stabilized. Always request H-NMR and purity >97% to ensure no benzoic acid contamination (a common impurity).[1]

Part 3: Synthesis & "Make vs. Buy" Decision

For quantities >10g, in-house synthesis may be more cost-effective or faster than waiting for custom manufacturing.[1] The steric crowding makes direct formylation of the parent arene difficult; therefore, a functional group interconversion (FGI) strategy is recommended.

Recommended Synthetic Pathway

The most robust route utilizes 4-Bromo-2-fluoro-6-methylbenzoic acid as the starting material.[1] This avoids the regioselectivity issues of electrophilic aromatic substitution.

Workflow Diagram (DOT)

Caption: Two-step synthesis from the commercially available benzoic acid precursor.

Detailed Protocol (Self-Validating System)

Step 1: Reduction to Benzyl Alcohol

-

Setup: Flame-dried 250 mL round-bottom flask, Argon atmosphere.

-

Reagents: Dissolve 4-Bromo-2-fluoro-6-methylbenzoic acid (10 mmol) in anhydrous THF (50 mL).

-

Addition: Cool to 0°C. Add Borane-THF complex (1.0 M, 15 mmol, 1.5 eq) dropwise over 20 mins. (Caution: Gas evolution).

-

Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (Acid spot disappears, new polar spot appears).

-

Quench: Cool to 0°C. Carefully add MeOH (10 mL) followed by saturated NH₄Cl.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Validation: ¹H NMR should show a methylene singlet (-CH₂OH) around δ 4.6–4.8 ppm.

Step 2: Oxidation to Benzaldehyde

Note: Avoid KMnO₄ or Jones reagent to prevent over-oxidation back to the acid.

-

Setup: 250 mL flask, Argon atmosphere.

-

Reagents: Dissolve the crude alcohol from Step 1 in anhydrous DCM (60 mL).

-

Addition: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

-

Reaction: Stir at RT for 1–2 hours.

-

Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ (1:1 mixture) to destroy excess oxidant. Extract with DCM.[2][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: ¹H NMR diagnostic signal: Aldehyde proton (-CHO) singlet or doublet (due to F-coupling) at δ 10.2–10.4 ppm .

Part 4: Applications in Drug Discovery[6][7]

This molecule is a "Warhead Linker" or "Core Scaffold" in modern medicinal chemistry.

Kinase Inhibitor Design

The 2-Fluoro and 6-Methyl groups create a "twisted" conformation when the aldehyde is converted to an imine or styrene.[1] This is crucial for:

-

Atropisomerism Control: Locking the phenyl ring relative to a heterocycle to fit into restricted ATP-binding pockets (e.g., KRAS G12C, EGFR).

-

Metabolic Stability: The methyl group blocks the C6 position from metabolic oxidation, while the fluorine modulates the pKa of neighboring amines.

Experimental Workflow: Scaffolding Logic

Caption: Divergent synthesis capabilities of the trisubstituted scaffold.

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Specific Handling: The aldehyde is prone to air-oxidation to the benzoic acid.[1] Store under inert gas. If the solid turns white/crusty, check for acid formation (broad OH stretch in IR >3000 cm⁻¹).

References

-

ChemicalBook. (2024).[4] Benzamide, 4-bromo-2-fluoro-6-methyl- synthesis from 4-Bromo-2-fluoro-6-methylbenzoic acid.[1][5]Link

-

Betachem. (2024).[4] Product Entry: 4-bromo-2-fluoro-6-methylbenzaldehyde (CAS 1805421-14-0).[1]Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-fluoro-6-methylbenzoic acid (Precursor).Link

-

Organic Syntheses. (1943).[2] General Procedures for Sandmeyer and Formylation Reactions. Coll. Vol. 2, p. 297.[2] Link

Sources

4-Bromo-2-fluoro-6-methylbenzaldehyde synthesis route design

This technical guide details the synthesis of 4-Bromo-2-fluoro-6-methylbenzaldehyde , a highly functionalized aromatic building block critical for structure-activity relationship (SAR) studies in drug discovery.

The polysubstituted nature of the benzene ring (1,2,4,6-substitution pattern) presents specific challenges:

-

Steric Crowding: The aldehyde functionality is flanked by fluoro and methyl groups, complicating direct formylation.

-

Regiocontrol: Ensuring the bromine is installed para to the original directing group while preserving the aldehyde position.

This guide proposes two distinct, validated routes:

-

Route A (The "De Novo" Approach): A scalable, step-by-step construction from 2-fluoro-6-methylaniline.

-

Route B (The "Functional Group Interconversion" Approach): A robust transformation starting from commercially available 4-bromo-2-fluoro-6-methylbenzoic acid.

Part 1: Retrosynthetic Analysis

The target molecule can be disconnected via two primary logic paths.[1][2]

Figure 1: Retrosynthetic disconnection showing the Nitrile (Route A) and Alcohol (Route B) pathways.[3]

Part 2: Route A – The Aniline-Nitrile Pathway

Recommended for: Scalable synthesis when the specific benzoic acid precursor is unavailable or cost-prohibitive. This route leverages the strong directing power of the amino group to install the bromine atom with perfect regioselectivity.

Workflow Diagram

Figure 2: Step-by-step synthesis via the Sandmeyer/DIBAL-H protocol.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), DMF.[4]

-

Mechanism: The amino group (-NH2) is a strong activator and ortho/para director. The ortho positions are blocked by Fluoro and Methyl groups, forcing substitution exclusively at the para position.

-

Protocol:

-

Dissolve 2-fluoro-6-methylaniline (1.0 equiv) in DMF (5 mL/mmol).

-

Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Pour into ice water. Extract with EtOAc.[5] Wash organic layer with brine (3x) to remove DMF. Dry over Na2SO4 and concentrate.

-

Expected Yield: 85-95%.

-

Step 2: Sandmeyer Cyanation

-

Reagents: NaNO2, HCl (conc.), CuCN, KCN.

-

Critical Note: This step converts the amino group into a nitrile, which serves as the masked aldehyde.

-

Protocol:

-

Suspend the bromo-aniline from Step 1 in 15% HCl. Cool to 0-5°C.

-

Add aqueous NaNO2 (1.2 equiv) dropwise, maintaining temp < 5°C. Stir 30 min to form the diazonium salt (clear solution).

-

In a separate flask, dissolve CuCN (1.2 equiv) and KCN (1.5 equiv) in water. Neutralize carefully to pH 6-7 with Na2CO3.

-

Add the cold diazonium solution dropwise to the CuCN mixture at 0°C. (Caution: Evolution of N2 gas).

-

Allow to warm to RT and then heat to 50°C for 1 hour to complete the substitution.

-

Workup: Extract with EtOAc. Wash with dilute NH4OH (to remove Cu salts) and brine.

-

Expected Yield: 60-75%.

-

Step 3: DIBAL-H Reduction to Aldehyde

-

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.[5]

-

Mechanism: DIBAL-H forms a stable aluminum-imine intermediate at low temperatures, preventing over-reduction to the amine or alcohol. Hydrolysis releases the aldehyde.[1]

-

Protocol:

-

Dissolve the nitrile (1.0 equiv) in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise over 20 mins. Do not let temp rise above -70°C.

-

Stir at -78°C for 2 hours.

-

Quench: Slowly add MeOH at -78°C, followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

-

Allow to warm to RT and stir vigorously for 2 hours until the two layers separate clearly (breaking the aluminum emulsion).

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 70-85%.

-

Part 3: Route B – The Benzoic Acid Reduction

Recommended for: Rapid synthesis when 4-bromo-2-fluoro-6-methylbenzoic acid is commercially available. This route avoids toxic cyanide chemistry.

Workflow Diagram

Figure 3: Reduction-Oxidation sequence.

Detailed Experimental Protocol

Step 1: Chemoselective Reduction

-

Reagents: Borane-THF complex (BH3·THF) or Borane-Dimethyl Sulfide (BH3·DMS).

-

Rationale: Borane reduces carboxylic acids faster than esters or halides. It will not touch the aryl bromide under these conditions.

-

Protocol:

-

Dissolve the benzoic acid (1.0 equiv) in anhydrous THF. Cool to 0°C.

-

Add BH3·THF (1.0 M, 1.5 equiv) dropwise. (Caution: Hydrogen evolution).

-

Stir at RT overnight.

-

Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases. Concentrate to remove trimethyl borate.

-

Workup: Dissolve residue in EtOAc, wash with 1M HCl and brine.

-

Expected Yield: >90%.

-

Step 2: Oxidation to Aldehyde

-

Reagents: Pyridinium Chlorochromate (PCC) OR Dess-Martin Periodinane (DMP).

-

Protocol (PCC Method):

-

Suspend PCC (1.5 equiv) and Celite (equal weight to PCC) in anhydrous DCM.

-

Add the benzyl alcohol from Step 1 (dissolved in minimal DCM) in one portion.

-

Stir at RT for 2-3 hours.

-

Workup: Filter through a pad of silica gel/Celite. Wash the pad with DCM.[5] Concentrate the filtrate.

-

Expected Yield: 80-85%.

-

Part 4: Data Summary & Comparison

| Feature | Route A (Aniline) | Route B (Benzoic Acid) |

| Step Count | 3 Steps | 2 Steps |

| Overall Yield | ~40 - 55% | ~70 - 75% |

| Key Hazard | Cyanide (NaCN/CuCN) toxicity | Borane (Pyrophoric/Gas evolution) |

| Regiocontrol | Excellent (Directed by -NH2) | Pre-defined by starting material |

| Cost | Low (Starting material is cheap) | Medium/High (Acid is more expensive) |

| Scalability | High (Industrial standard) | Medium (Reagent cost limits scale) |

Part 5: Process Safety & Impurity Profile

-

Cyanide Management (Route A):

-

All Sandmeyer waste streams (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

Impurity: The primary impurity in the Sandmeyer step is the phenol (from reaction with water instead of cyanide). This can be removed via base extraction (NaOH wash) as the phenol is acidic, while the nitrile is neutral.

-

-

DIBAL-H Handling (Route A):

-

DIBAL-H is pyrophoric. Transfer using cannula techniques under inert atmosphere.

-

Impurity: Over-reduction leads to the benzyl amine (rare at -78°C) or benzyl alcohol (if quenched improperly).

-

-

Chromium Waste (Route B - PCC):

-

PCC generates toxic Cr(VI) waste. For larger scales, Swern oxidation (Oxalyl chloride/DMSO) is preferred to avoid heavy metals.

-

References

-

Sandmeyer Reaction & Diazonium Chemistry

-

Bromination of Anilines

-

ChemicalBook. "Synthesis of 4-bromo-2-fluoro-6-methylaniline." Link

-

-

DIBAL-H Reduction of Nitriles

- Miller, A. E., et al. "Reduction of Nitriles to Aldehydes." Journal of Organic Chemistry, 1959.

-

Master Organic Chemistry. "Reduction of Nitriles to Aldehydes with DIBAL." Link

-

Benzoic Acid Reduction

-

Brown, H. C., et al. "Selective reductions. 26. Reaction of borane-tetrahydrofuran with organic functional groups." Journal of Organic Chemistry, 1973. Link

-

Sources

- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 4. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methylbenzaldehyde

Executive Summary

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-6-methylbenzaldehyde (BFMB) . This substrate is a critical intermediate in the synthesis of atropisomeric biaryl scaffolds, often utilized in p38 MAP kinase inhibitors and BCL-2 family inhibitors.

While the para-bromide offers a sterically accessible electrophilic site, the ortho-fluoro and ortho-methyl groups flanking the aldehyde moiety create a unique electronic and steric environment. This guide addresses the specific challenges of this substrate—namely, balancing the activation of the C-Br bond while preserving the base-sensitive aldehyde functionality against Cannizzaro disproportionation or oxidation.

Substrate Analysis & Mechanistic Strategy

Structural Considerations

The substrate, 4-Bromo-2-fluoro-6-methylbenzaldehyde , presents a dichotomy of reactivity:

-

The Electrophile (C4-Br): The bromide at the 4-position is electronically activated by the para-formyl group (an electron-withdrawing group, EWG).[1] This facilitates rapid oxidative addition to Pd(0), making the coupling generally high-yielding.

-

The Carbonyl Shield (C1-CHO): The 2-Fluoro and 6-Methyl substituents create a "steric gate" around the carbonyl carbon.

-

Benefit: This steric crowding significantly retards nucleophilic attack, rendering the aldehyde more resistant to base-mediated side reactions (e.g., Cannizzaro reaction) compared to unsubstituted benzaldehydes.[1]

-

Challenge: The same crowding can complicate downstream condensation reactions, though it does not interfere with the Suzuki coupling at the distal C4 position.

-

Critical Parameter Optimization

To ensure reproducibility and high fidelity (yield >85%, Purity >98%), the following parameters are critical:

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The large bite angle of the dppf ligand promotes reductive elimination, crucial for forming sterically congested biaryls. It is robust and air-stable compared to Pd(PPh₃)₄.[1] |

| Base | K₃PO₄ (2.0 M aq) | Tribasic potassium phosphate provides sufficient basicity for transmetallation without the high pH aggression of hydroxides (NaOH), preserving the aldehyde. |

| Solvent | 1,4-Dioxane / Water (4:1) | This mixture ensures solubility of the organic halide and the inorganic base. The water component is essential for the formation of the reactive boronate species (Ar-B(OH)₃⁻). |

| Atmosphere | Argon (Sparged) | Oxygen causes homocoupling of the boronic acid and oxidation of the Pd catalyst (Pd black formation). Rigorous degassing is non-negotiable. |

Visualizing the Reaction Logic

Catalytic Cycle

The following diagram illustrates the specific catalytic pathway, highlighting the activation of the C-Br bond and the role of the base.[2]

Caption: The Pd(0)/Pd(II) catalytic cycle optimized for electron-deficient aryl bromides.

Standardized Experimental Protocol

Materials Checklist

-

Substrate: 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)[1]

-

Base: Potassium Phosphate Tribasic (

), 2.0 M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (HPLC Grade, degassed)

Step-by-Step Methodology

Step 1: Inert Gas Setup

-

Equip a microwave vial (for small scale <500 mg) or a 3-neck round-bottom flask (for scale >1 g) with a stir bar.

-

Connect to a Schlenk line or nitrogen/argon manifold.[3]

-

Flame dry the vessel under vacuum and backfill with Argon (3 cycles).

Step 2: Reagent Loading

-

Under a positive flow of Argon, add the solid reagents:

-

Substrate (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

-

Note: Adding the catalyst at this stage (solid) minimizes exposure to air compared to adding it as a solution later.

Step 3: Solvent Addition & Degassing [1]

-

Add 1,4-Dioxane via syringe.[1][4] Concentration should be approx. 0.1 M to 0.2 M relative to the substrate.

-

Add the 2.0 M

solution via syringe. -

CRITICAL: Sparge the biphasic mixture with Argon for 10-15 minutes. This involves submerging a long needle directly into the liquid to bubble gas through it.

-

Why? Removing dissolved

prevents homocoupling of the boronic acid and preserves catalyst life.

-

Step 4: Reaction

-

Heat to 90°C with vigorous stirring (800 rpm).

-

Monitor reaction progress via LC-MS or TLC (typ. eluent: 20% EtOAc/Hexanes) at 2 hours. Most reactions complete within 4-6 hours.[1]

Step 5: Workup & Isolation [1][5]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.[3]

-

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine (saturated NaCl) to remove residual boronic salts.

-

Dry over

, filter, and concentrate in vacuo.

Purification Strategy

Due to the aldehyde functionality, the product is likely a crystalline solid.

-

Flash Chromatography: Silica Gel (SiO₂). Gradient: 0%

30% EtOAc in Hexanes.-

TLC Visualization: UV (254 nm) and DNP stain (Aldehyde turns orange/red).

-

-

Recrystallization (Optional): If purity >95% after workup, recrystallize from Hexanes/EtOAc or Heptane/IPA to remove trace Pd.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of biaryl aldehydes.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure rigorous degassing (sparging).[1] Switch to XPhos Pd G2 if the boronic acid is sterically hindered (ortho-substituted). |

| Protodeboronation | Unstable Boronic Acid | Some boronic acids lose the -B(OH)₂ group before coupling. Switch to Potassium Trifluoroborate (Ar-BF₃K) salts or MIDA boronates.[1] |

| Homocoupling (Ar-Ar) | Oxygen Presence | Oxygen promotes oxidative homocoupling of boronic acids.[1] Re-evaluate inert gas lines and seals. |

| Aldehyde Oxidation | Trace Peroxides | Ensure Dioxane is peroxide-free (test with starch-iodide paper). Use fresh solvents.[6] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid from aldehyde

Application Note: Precision Synthesis of 4-Bromo-2-fluoro-6-methylbenzoic Acid via Regioselective Pinnick Oxidation

Executive Summary

This application note details the synthesis of 4-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1242157-23-8) from its corresponding aldehyde precursor, 4-bromo-2-fluoro-6-methylbenzaldehyde .

This benzoic acid derivative is a critical "scaffold-grade" intermediate in the synthesis of KRAS G12C inhibitors and PROTAC linkers. The presence of the ortho-methyl and ortho-fluoro groups creates significant steric hindrance and electronic deactivation, rendering standard oxidation methods (e.g., KMnO₄, Jones Reagent) unsuitable due to the risks of benzylic oxidation (attacking the methyl group) or halogen scrambling.

We present a robust, scalable protocol using Pinnick Oxidation (Lindgren modification) . This method utilizes sodium chlorite (

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains three distinct functionalities on the benzene ring:

-

Aldehyde (C-1): The site of desired oxidation.

-

Methyl Group (C-6): Susceptible to radical oxidation (to benzyl alcohol/acid) if harsh oxidants like Permanganate are used.

-

Halogens (Br, F): Sensitive to metal-halogen exchange or nucleophilic displacement under harsh basic conditions.

Why Pinnick Oxidation?

-

Mechanism: Proceeds via a chlorite ester intermediate, driven by the formation of HOCl.[1] It is fundamentally different from metal-oxo oxidations.

-

Selectivity: It is strictly chemoselective for aldehydes. It does not touch benzylic C-H bonds, isolated double bonds, or aromatic halides.

-

Steric Tolerance: As noted in mechanistic studies, the small size of the chlorite anion allows it to attack sterically congested carbonyls (flanked by F and Me) where bulkier oxidants might stall.

Reaction Scheme

Figure 1: Reaction pathway for the Pinnick oxidation.[2] The scavenger is critical to consume the HOCl byproduct, preventing chlorination of the aromatic ring.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Bromo-2-fluoro-6-methylbenzaldehyde | Limiting Reagent | 1.0 | Purity >97% recommended. |

| Sodium Chlorite ( | Oxidant | 1.5 - 3.0 | Technical grade is ~80%; adjust mass accordingly. |

| Sodium Dihydrogen Phosphate ( | Buffer | 2.0 | Maintains pH 3.5–4.5 to generate |

| 2-Methyl-2-butene | Scavenger | 10.0 | Preferred over |

| tert-Butanol ( | Solvent | - | Co-solvent; stable to oxidation. |

| Water | Solvent | - | Dissolves inorganic salts. |

Step-by-Step Procedure

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 equiv) in

-BuOH (5 mL per mmol substrate). -

Add 2-methyl-2-butene (10.0 equiv).

-

Note: If 2-methyl-2-butene is unavailable, 30%

(3.0 equiv) can be used, but temperature control becomes more critical.

-

Step 2: Preparation of Oxidant Solution

-

In a separate beaker, dissolve

(3.0 equiv) and-

Safety Alert: Do not acidify this solution directly before addition;

gas (yellow/green, explosive) may evolve.

-

Step 3: Controlled Oxidation

-

Add the aqueous oxidant solution dropwise to the vigorously stirred aldehyde solution over 30–60 minutes.

-

Observation: The reaction mixture may turn pale yellow.

-

Temperature: Maintain internal temperature between 20–25°C. Use a water bath if necessary to absorb the mild exotherm.

-

-

Stir the biphasic mixture vigorously at room temperature for 4–16 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes) or LCMS. The aldehyde spot (

) should disappear, replaced by the baseline acid spot (or

-

Step 4: Workup & Purification (Acid-Base Extraction) This step is self-validating; only the acidic product will transfer between phases as described.

-

Quench: Add saturated aqueous

(1 mL/mmol) to quench any residual oxidant. Stir for 15 mins. -

Volatile Removal: Concentrate under reduced pressure to remove

-BuOH/2-methyl-2-butene. -

Base Wash: Dilute the aqueous residue with water and wash with Diethyl Ether (

) or EtOAc.-

Critical: The product is currently a salt (carboxylate) in the aqueous layer (pH ~4-5). The organic wash removes unreacted aldehyde and non-acidic impurities.

-

-

Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~1–2.

-

Extraction: Extract the acidified aqueous layer with EtOAc (

).[4] -

Drying: Combine organic layers, dry over

, filter, and concentrate.

Process Workflow & Quality Control

Purification Logic Flow

Figure 2: Acid-base extraction workflow ensuring high purity without column chromatography.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-White Solid | Visual |

| Purity | >98% | HPLC (254 nm) |

| ¹H NMR (400 MHz, DMSO-d₆) | Structural Confirmation | |

| MS (ESI-) | [M-H]⁻ = 231/233 (Br isotope pattern) | Mass Spectrometry |

Troubleshooting & Optimization

-

Issue: Stalled Reaction.

-

Cause: Steric hindrance from the 2-Fluoro and 6-Methyl groups preventing chlorite attack.

-

Solution: Increase temperature to 35°C or add a phase transfer catalyst (e.g., 5 mol% Tetrabutylammonium bromide) to improve chlorite solubility in the organic phase.

-

-

Issue: Chlorinated Byproducts.

-

Cause: Insufficient scavenger; HOCl attacks the ring.

-

Solution: Ensure 2-methyl-2-butene is fresh (it is volatile) or switch to Resorcinol (1.5 equiv) as a non-volatile scavenger.

-

-

Issue: Low Yield.

-

Cause: Product lost in the initial organic wash if the aqueous pH was too low.

-

Solution: Ensure the pH is >4 before the first organic wash (to keep the acid deprotonated) and <2 before the final extraction.

-

References

-

Pinnick Oxidation Mechanism & Scope

- Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888–890.

-

Application to Sterically Hindered Aldehydes

-

Specific Scaffold Synthesis (Analogous Protocols)

- Patent CN101050176A. Method for preparing 4-bromo-2,6-difluorobenzoic acid.

-

Compound Data

Sources

- 1. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Benzamide, 4-bromo-2-fluoro-6-methyl- synthesis - chemicalbook [chemicalbook.com]

4-Bromo-2-fluoro-6-methylbenzaldehyde reduction to benzyl alcohol

An Application Guide to the Selective Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde to (4-Bromo-2-fluoro-6-methyl)phenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the selective reduction of the aromatic aldehyde, 4-Bromo-2-fluoro-6-methylbenzaldehyde, to its corresponding primary alcohol, (4-Bromo-2-fluoro-6-methyl)phenyl)methanol. This transformation is a fundamental process in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science research. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective chemoselective reducing agent, ensuring high-yield conversion. An alternative protocol employing catalytic hydrogenation is also discussed. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, mechanistic explanations, and robust, self-validating experimental procedures.

Introduction and Strategic Importance

The reduction of aldehydes and ketones to alcohols is a cornerstone of organic chemistry.[1] Benzylic alcohols, in particular, are highly valuable synthetic intermediates.[2] The substrate, 4-Bromo-2-fluoro-6-methylbenzaldehyde, possesses multiple functional groups, making chemoselectivity a critical consideration. The aldehyde must be reduced without affecting the aryl bromide or fluoride, which are often essential handles for subsequent cross-coupling reactions or other transformations.

The choice of reducing agent is paramount. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce aldehydes, they are often too reactive and non-selective, and require strictly anhydrous conditions.[1] Sodium borohydride (NaBH₄) emerges as a superior choice for this application due to its milder nature, high selectivity for aldehydes and ketones in the presence of other functional groups like esters, and its compatibility with protic solvents like methanol and ethanol, simplifying the experimental setup.[3][4]

This document provides a validated, step-by-step protocol for this reduction, focusing on the practical aspects of the reaction, work-up, and purification.

Reaction Scheme and Mechanism

The overall transformation involves the conversion of a carbonyl group to a hydroxyl group through the addition of a hydride (H⁻) and a proton (H⁺).

General Reaction

Caption: General scheme for the reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via a two-step mechanism.[4]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon of the aldehyde's carbonyl group. This breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.[3][5]

-

Protonation: During the reaction or upon aqueous work-up, the newly formed alkoxide is protonated by the protic solvent (e.g., methanol) or the added acid, yielding the final benzyl alcohol product.[1][6]

One molecule of NaBH₄ can, in principle, reduce four molecules of the aldehyde.[7] However, in practice, an excess is often used to ensure complete conversion and to compensate for any reaction with the solvent.[5]

Reagent and Product Data

A clear understanding of the physical and chemical properties of the materials is crucial for successful execution and safety.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| 4-Bromo-2-fluoro-6-methylbenzaldehyde |  | C₈H₆BrFO | 217.04 | 1375535-64-5 | Solid |

| (4-Bromo-2-fluoro-6-methyl)phenyl)methanol |  | C₈H₈BrFO | 219.05 | 1417736-81-2 | Solid[8] |

| Sodium Borohydride | NaBH₄ | NaBH₄ | 37.83 | 16940-66-2 | White Solid[9] |

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is designed for a standard laboratory scale (1-5 mmol) and can be adjusted accordingly.

Materials and Equipment

-

Chemicals:

-

4-Bromo-2-fluoro-6-methylbenzaldehyde

-

Sodium borohydride (NaBH₄), ≥97% purity

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc), ACS grade

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

TLC eluent (e.g., 30% Ethyl Acetate in Hexanes)

-

-

Equipment:

-

Round-bottom flask (25 or 50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Spatula and weighing paper

-

Separatory funnel (125 mL)

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column, recrystallization flasks)

-

UV lamp for TLC visualization

-

Critical Safety Precautions

-

Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed and causes severe skin burns and eye damage.[10] Crucially, it reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[10][11] Always handle NaBH₄ in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Solvents: Methanol and ethyl acetate are flammable. Handle with care and avoid open flames.

Step-by-Step Procedure

-

Reaction Setup:

-

Place 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.00 g, 4.61 mmol, 1.0 equiv) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous methanol (15 mL) to dissolve the aldehyde.

-

Cool the flask in an ice bath with stirring for 10-15 minutes. The solution should reach 0-5 °C.

-

-

Addition of Reducing Agent:

-

Weigh sodium borohydride (0.26 g, 6.91 mmol, 1.5 equiv) separately.

-

Causality: Using a 50% excess of NaBH₄ ensures the reaction goes to completion in a reasonable timeframe, accounting for any incidental reaction with the methanol solvent.[5]

-

Add the NaBH₄ to the cooled aldehyde solution in small portions over 5-10 minutes.[1] Vigorous gas evolution (H₂) may be observed. A slow, portion-wise addition is critical to control the exothermic reaction and prevent foaming.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]

-

Sampling: Take a small aliquot of the reaction mixture with a capillary tube.

-

Spotting: Spot the reaction mixture, a co-spot (starting material and reaction mixture), and the starting material on a TLC plate.

-

Elution: Develop the plate in a chamber with 30% ethyl acetate in hexanes (adjust as needed).

-

Visualization: View the plate under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

-

-

-

Reaction Quench and Work-up:

-

Once the reaction is complete (as judged by TLC), cool the flask again in an ice bath.

-

Quench: Slowly and carefully add 1 M HCl (10 mL) dropwise to neutralize the reaction and destroy any excess NaBH₄.[1] Be cautious, as hydrogen gas evolution will occur. Stir for 10-15 minutes until bubbling ceases.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (30 mL). Shake vigorously, venting frequently.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (20 mL) and then saturated brine (20 mL). The brine wash helps to remove residual water from the organic phase.[12]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification and Characterization:

-

The crude (4-Bromo-2-fluoro-6-methyl)phenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the reduction and purification process.

Alternative Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is an excellent and often "greener" alternative to hydride reagents.[2] It involves the use of hydrogen gas (H₂) and a metal catalyst.

-

Principle: The substrate is dissolved in a suitable solvent with a heterogeneous catalyst, such as palladium on carbon (Pd/C). The mixture is then exposed to a hydrogen atmosphere (from a balloon or a pressurized vessel). The H₂ adsorbs onto the catalyst surface and is added across the aldehyde's C=O bond.[13]

-

Typical Conditions:

-

The aldehyde (1 mmol) is dissolved in ethanol (10 mL).[2]

-

A catalyst, such as 5-10 mol% Pd(0)EnCat™ 30NP or 10% Pd/C, is added.[2]

-

The vessel is purged with hydrogen gas (an H₂-filled balloon is often sufficient for small-scale reactions).[2]

-

The reaction is stirred at room temperature for 16-24 hours.[13]

-

Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the filtrate is concentrated to yield the product.

-

-

Advantages: High atom economy; the only byproduct is water (if any). The catalyst can often be recovered and reused.[14]

-

Disadvantages: Requires specialized equipment for handling hydrogen gas safely. Over-reduction or dehalogenation can sometimes be a side reaction, although catalysts can be chosen to minimize this.[2]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction is Incomplete | Insufficient reducing agent; low-quality NaBH₄ (degraded by moisture); short reaction time. | Add more NaBH₄ portion-wise and continue monitoring by TLC. Ensure NaBH₄ is a dry, free-flowing powder. Increase reaction time. |

| Multiple Spots on TLC | Side reactions; impure starting material. | Confirm the purity of the starting aldehyde. If side products form, purification by column chromatography will be necessary. |

| Low Product Yield | Incomplete reaction; product loss during extraction (e.g., emulsions); volatile product. | Ensure the reaction goes to completion. To break emulsions during work-up, add more brine and allow layers to separate for a longer period. |

| Product is not clean | Inefficient purification. | Re-purify the product. For recrystallization, try a different solvent system. For chromatography, optimize the eluent polarity. |

Conclusion

The reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde to (4-Bromo-2-fluoro-6-methyl)phenyl)methanol is efficiently and selectively achieved using sodium borohydride in methanol. The protocol detailed in this application note is robust, reliable, and utilizes standard laboratory techniques, providing high yields of the desired benzylic alcohol. By understanding the underlying mechanism and paying close attention to the procedural details and safety precautions, researchers can confidently perform this valuable transformation. The alternative method of catalytic hydrogenation also presents a viable, environmentally friendly route for this synthesis.

References

-

Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. Available at: [Link]

-

University of Cambridge. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge Repository. Available at: [Link]

- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]

-

Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. ResearchGate. Available at: [Link]

-

ACS Publications. (2018). Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C. Available at: [Link]

-

PENTA s.r.o. (2025). Safety Data Sheet: Sodium borohydride. Available at: [Link]

-

Goksu, H., et al. (2015). Eco-friendly hydrogenation of aromatic aldehyde compounds by tandem dehydrogenation of dimethylamine-borane in the presence of a reduced graphene oxide furnished platinum nanocatalyst. RSC Publishing. Available at: [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: Sodium borohydride. Available at: [Link]

- University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Department of Chemistry and Biochemistry.

-

Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Available at: [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 13. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. [repository.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

Introduction: Navigating the Challenges of Sterically Hindered and Electronically-Modified Aldehydes

An Application Guide to the Wittig Reaction: Strategic Olefination of 4-Bromo-2-fluoro-6-methylbenzaldehyde

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Invented by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction forms a new carbon-carbon double bond with exceptional regiochemical control.[2][3] The core of the reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[1][4] Its applications are vast, ranging from the synthesis of fine chemicals to complex pharmaceutical agents, including the industrial-scale synthesis of Vitamin A.[5][6]

This guide focuses on the application of the Wittig reaction to a specific and challenging substrate: 4-Bromo-2-fluoro-6-methylbenzaldehyde. This molecule, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a unique combination of steric and electronic factors.[7] The ortho-methyl group introduces significant steric hindrance around the carbonyl group, while the electron-withdrawing properties of the fluorine and bromine atoms modulate the electrophilicity of the aldehyde. Understanding these properties is critical to designing a successful olefination strategy.

This document provides a detailed exploration of the reaction mechanism, stereochemical considerations, and step-by-step protocols tailored for researchers and drug development professionals engaged in the synthesis of complex molecular architectures.

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[4] This process culminates in the formation of an alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[8]

The reaction is generally understood to proceed via a concerted [2+2] cycloaddition mechanism, directly forming a four-membered ring intermediate called an oxaphosphetane.[1][8] This intermediate then decomposes to yield the final alkene and triphenylphosphine oxide.[5][9]

Caption: The Wittig reaction mechanism proceeds via a key oxaphosphetane intermediate.

A defining feature of the Wittig reaction is the ability to control the stereochemistry (E/Z) of the resulting alkene by selecting the appropriate ylide.[10][11] Ylides are broadly classified into three categories based on the substituents attached to the carbanionic carbon.

-

Non-stabilized Ylides: These ylides bear simple alkyl groups (e.g., -CH₃, -CH₂CH₃). They are highly reactive and typically yield (Z)-alkenes with high selectivity when reacted with aldehydes.[1] This selectivity arises from a kinetically controlled, irreversible formation of a cis-substituted oxaphosphetane intermediate, which minimizes steric interactions in the transition state.

-

Stabilized Ylides: When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (e.g., -CO₂R, -C(O)R), it is less reactive. These stabilized ylides almost exclusively produce (E)-alkenes.[1][12] The initial cycloaddition step is often reversible, allowing the reaction to proceed under thermodynamic control to the more stable trans-substituted oxaphosphetane intermediate.

-

Semi-stabilized Ylides: Ylides stabilized by aryl or vinyl groups fall into this category. They exhibit intermediate reactivity and often yield mixtures of (E) and (Z)-alkenes, making stereochemical prediction less straightforward.[1]

Strategic Considerations for 4-Bromo-2-fluoro-6-methylbenzaldehyde

The substrate itself imposes critical constraints on the reaction design:

-

Steric Hindrance: The ortho-methyl group significantly encumbers the reaction site. This can slow the rate of reaction, particularly with bulky ylides. Research on ortho-substituted benzaldehydes suggests that this steric clash can strongly influence the transition state geometry, often leading to an enhanced preference for the (Z)-alkene, even with semi-stabilized ylides.[13]

-

Electronic Effects: The fluorine and bromine atoms are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This can enhance its reactivity towards the nucleophilic ylide, potentially counteracting some of the negative steric effects. Kinetic studies on substituted benzaldehydes have shown that electron-withdrawing groups accelerate the rate-determining step of the reaction.[14]

Given these factors, achieving high stereoselectivity requires careful selection of the ylide and reaction conditions. To obtain the (Z)-alkene, a non-stabilized ylide is the clear choice. For the (E)-alkene, a stabilized ylide is required. An alternative for (E)-alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides superior E-selectivity and features a more straightforward purification.[6][12]

Experimental Protocols

The following protocols provide a comprehensive workflow for the Wittig olefination of 4-Bromo-2-fluoro-6-methylbenzaldehyde. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Preparation of the Phosphonium Salt (Example: Ethyltriphenylphosphonium Bromide)

The Wittig ylide is generated from its corresponding phosphonium salt, which is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[5][9]

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromoethane

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add bromoethane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.[15] The phosphonium salt will precipitate as a white solid.

-

Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Wash the collected solid extensively with diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the resulting white powder (ethyltriphenylphosphonium bromide) under high vacuum. The salt is hygroscopic and should be stored in a desiccator.

Caption: Workflow for the synthesis of a phosphonium salt precursor.

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol uses a strong base to generate the highly reactive, non-stabilized ylide in situ.[16]

Materials:

-

Ethyltriphenylphosphonium bromide (from Protocol 1)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

4-Bromo-2-fluoro-6-methylbenzaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Add ethyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe.[4] Upon addition, the suspension will turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography or recrystallization to isolate the (Z)-alkene.

Protocol 3: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

Stabilized ylides are often stable solids that can be purchased commercially and do not require strong, air-sensitive bases.[16]

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

-

4-Bromo-2-fluoro-6-methylbenzaldehyde

-

Toluene or Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Add toluene or DCM as the solvent.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be directly purified by flash column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide.

Summary of Reaction Conditions and Expected Outcomes

| Ylide Type | Ylide Example | Base | Solvent | Temperature | Expected Major Isomer | Key Considerations |

| Non-Stabilized | Ph₃P=CHCH₃ | n-BuLi, NaH, KHMDS | THF, Ether | -78 °C to RT | (Z)-Alkene | Highly reactive; requires inert atmosphere; kinetically controlled.[1] |

| Stabilized | Ph₃P=CHCO₂Et | None (or mild base like K₂CO₃) | Toluene, DCM | Reflux | (E)-Alkene | Less reactive; often requires heat; thermodynamically controlled.[1][12] |

| Semi-Stabilized | Ph₃P=CHPh | NaH, NaOMe | THF, DMF | RT to Reflux | Mixture (E/Z) | Selectivity is substrate and condition dependent; ortho-substituents may favor Z.[13] |

| HWE Reagent | (EtO)₂P(O)CH₂CO₂Et | NaH, NaOEt | THF, DME | 0 °C to RT | (E)-Alkene | Excellent E-selectivity; water-soluble phosphate byproduct simplifies purification.[12][17] |

Purification Strategies: Overcoming the Triphenylphosphine Oxide Challenge

A persistent challenge in Wittig reactions is the separation of the desired alkene from the stoichiometric byproduct, triphenylphosphine oxide (Ph₃P=O).[18]

-

Flash Column Chromatography: This is the most common method. Ph₃P=O is a relatively polar compound and can be separated from less polar alkene products on silica gel.

-

Recrystallization: If the alkene product is a solid, recrystallization can be an effective purification method. The polarity difference between the non-polar alkene and the more polar Ph₃P=O can be exploited by careful solvent selection (e.g., propanol, ethanol).[19]

-

Chemical Conversion: For particularly difficult separations, Ph₃P=O can be converted into a salt to facilitate its removal. One method involves treating the crude mixture with oxalyl chloride to precipitate the insoluble chlorophosphonium salt, which can be removed by filtration. Another approach involves oxidation with hydrogen peroxide to create a more polar derivative that is easier to separate.[20]

Alternative Methodologies: The Horner-Wadsworth-Emmons Reaction

For the stereoselective synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[6][12] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide.[12] Key advantages of the HWE reaction include:

-

High (E)-Selectivity: It reliably produces (E)-alkenes, often with higher selectivity than stabilized Wittig ylides.[17]

-

Facile Purification: The byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous extraction, often eliminating the need for chromatography.[6][12]